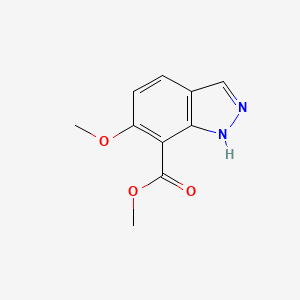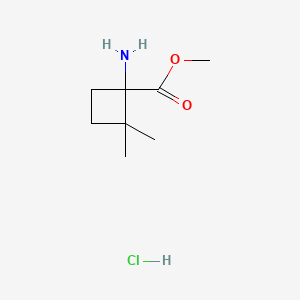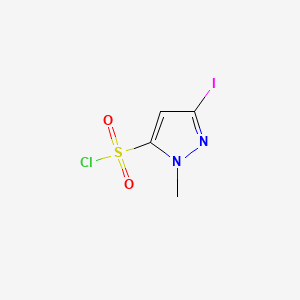
methyl 6-methoxy-1H-indazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methoxy-1H-indazole-7-carboxylate (MMI) is an indazole-based compound that has been studied for its potential applications in scientific research. MMI has been found to exhibit a wide range of properties, including antioxidant, anti-inflammatory, and antifungal activities. In addition, MMI has been studied for its ability to induce apoptosis in cancer cells and to inhibit the growth of certain bacteria. Furthermore, MMI has been explored for its potential to act as a novel treatment for certain neurological disorders.
Scientific Research Applications
Methyl 6-methoxy-1H-indazole-7-carboxylate has been studied for its potential applications in scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and antifungal activities. In addition, this compound has been found to induce apoptosis in cancer cells and to inhibit the growth of certain bacteria. Furthermore, this compound has been explored for its potential to act as a novel treatment for certain neurological disorders.
Mechanism of Action
Methyl 6-methoxy-1H-indazole-7-carboxylate is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It is also believed to act by inhibiting the activity of certain enzymes involved in inflammation and apoptosis. Additionally, this compound is believed to act by binding to certain receptors and modulating their activity.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to be an antioxidant, anti-inflammatory, and antifungal agent. In addition, this compound has been found to induce apoptosis in cancer cells and to inhibit the growth of certain bacteria. Furthermore, this compound has been found to modulate the activity of certain receptors and to act as a novel treatment for certain neurological disorders.
Advantages and Limitations for Lab Experiments
Methyl 6-methoxy-1H-indazole-7-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be stored for long periods of time. In addition, this compound is relatively stable and can be used in a variety of experiments. However, this compound also has several limitations. It is not very soluble in water and is not very stable in acidic conditions.
Future Directions
Methyl 6-methoxy-1H-indazole-7-carboxylate has potential applications in a variety of scientific research areas. It could be explored further for its potential to act as a novel treatment for certain neurological disorders. In addition, this compound could be studied for its potential to act as an anti-cancer agent. Furthermore, this compound could be studied for its potential to act as an antibacterial agent and to inhibit the growth of certain bacteria. Additionally, this compound could be studied for its potential to act as an antioxidant and to reduce oxidative stress. Finally, this compound could be studied for its potential to act as an anti-inflammatory agent and to inhibit the production of certain enzymes involved in inflammation.
Synthesis Methods
Methyl 6-methoxy-1H-indazole-7-carboxylate synthesis is a two-step process involving the reaction of 1-methyl-1H-indazole-7-carboxylic acid with 6-methoxy-1H-indazole-7-carboxylic acid. In the first step, the two acids are reacted in aqueous solution at a pH of 7.5-8.5 to form an intermediate compound. In the second step, the intermediate is treated with a base and a reducing agent to produce this compound. The reduction of the intermediate is necessary to produce the desired this compound structure.
Properties
IUPAC Name |
methyl 6-methoxy-1H-indazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-4-3-6-5-11-12-9(6)8(7)10(13)15-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUOJPQNGVPKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)

![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)




sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)


![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)



